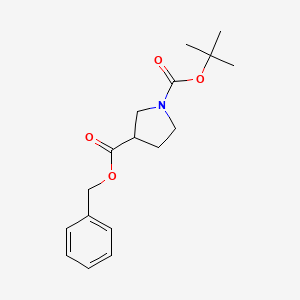

![molecular formula C12H15ClFNO B2538616 4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197053-37-3](/img/structure/B2538616.png)

4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

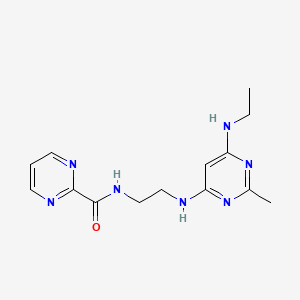

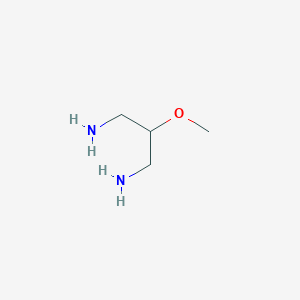

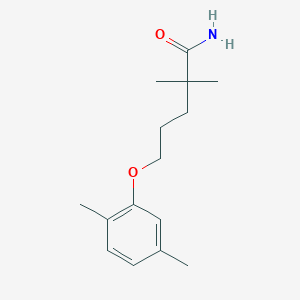

4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a spirocyclic oxindole derivative that has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Aplicaciones Científicas De Investigación

Green Synthesis and Fluorescence Sensing

- Synthesis : The compound is prepared via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using SBA-Pr-NHQ as a catalyst. The method offers advantages such as mild reaction conditions, short reaction times, high yields, and operational simplicity .

Multicomponent Reactions and Spirooxindoles

- Multicomponent Reactions (MCRs) : Researchers have been exploring MCRs for rapid molecular diversity and complexity. Spirooxindoles, including our compound of interest, are synthesized based on isatin and its derivatives. These scaffolds have bioactive and structurally interesting properties .

- Green Chemistry : The use of water (H2O) as a solvent instead of various organic solvents aligns with green chemistry principles. Nanocatalysts like SBA-15 (Santa Barbara Amorphous type material) play a crucial role in these synthetic pathways .

Biological Potential of Indole Derivatives

- Antiviral Activity : While not directly related to compound 4i, indole derivatives have shown promise. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were investigated for antiviral activity against RNA and DNA viruses .

Related Compound: 4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]hydrochloride

- If you’re interested in related compounds, consider exploring 4’-fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole]hydrochloride. It shares some structural features with our compound of interest .

Remember, these applications represent just a glimpse of the potential of 4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride. Its versatility and unique properties continue to inspire researchers across various fields. 🌟

Safety and Hazards

The safety data sheet for a similar compound, 6-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride, suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

Propiedades

IUPAC Name |

4-fluorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12;/h1-3,14H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTBXBQDJCVDAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)

![N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2538547.png)

![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)